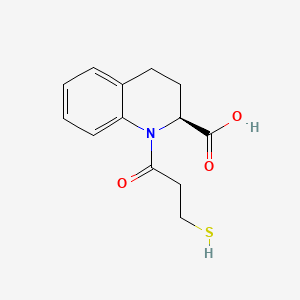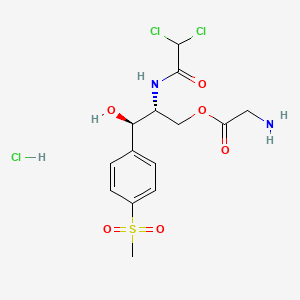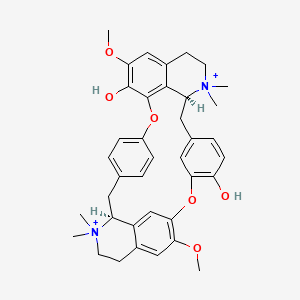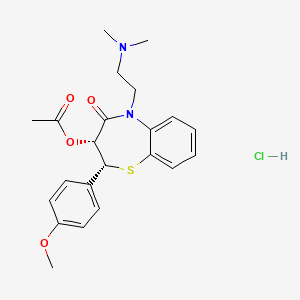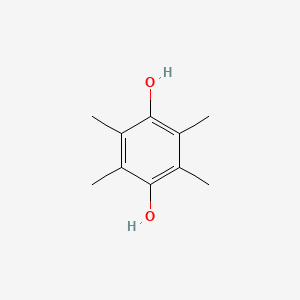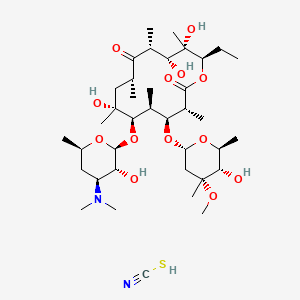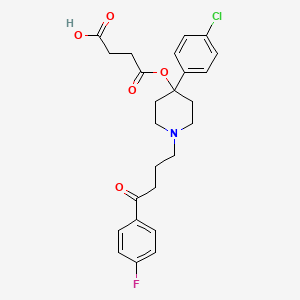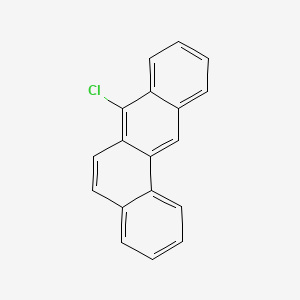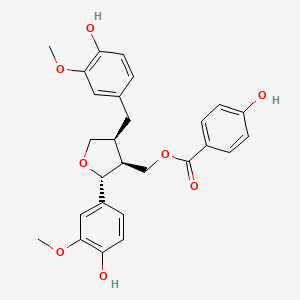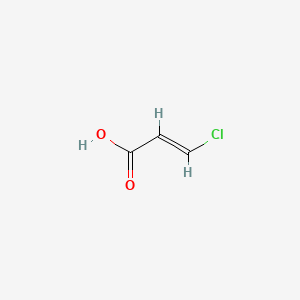
Patman
Overview
Description
Patman is an organic compound classified as an ammonium ion derivative. It is commonly found in various forms, such as N,N,N-triethyl-ethanaminium iodide and N,N,N-trimethyl-2-(phosphonooxy)ethanaminium . This compound is known for its versatility and is used in a wide range of applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Ethanaminium, also known as Ethanimine, is an organonitrogen compound classified as an imine . It is formed by reacting acetaldehyde and ammonia . .
Mode of Action
It is known that ethanaminium rapidly polymerizes to acetaldehyde ammonia trimer . It has two tautomers: ethanimine, an imine, and ethenamine or aminoethylene, an amine
Biochemical Pathways
It is known that ethanaminium is formed by the reaction of acetaldehyde and ammonia This suggests that it may be involved in the metabolic pathways of these compounds
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development and understanding, as it influences the drug’s bioavailability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution could potentially alter our DNA and gene expression . .
Biochemical Analysis
Biochemical Properties
Ethanaminium plays a significant role in biochemical reactions, particularly in the formation of imines and amines. It interacts with various enzymes, proteins, and other biomolecules. For instance, ethanaminium can act as a substrate for enzymes involved in nitrogen metabolism, such as glutamine synthetase . The interaction between ethanaminium and these enzymes often involves the formation of covalent bonds, leading to the synthesis of more complex molecules. Additionally, ethanaminium can participate in Schiff base formation, which is crucial in many biochemical pathways .
Cellular Effects
Ethanaminium influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the adhesion and proliferation of mammalian cells, such as human umbilical vein endothelial cells and smooth muscle cells . Ethanaminium can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in gene expression and cellular metabolism. These interactions can result in the activation or inhibition of specific signaling cascades, ultimately affecting cell function .
Molecular Mechanism
At the molecular level, ethanaminium exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, ethanaminium can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or activation . Additionally, ethanaminium can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of ethanaminium can change over time in laboratory settings. Its stability and degradation are influenced by factors such as temperature and pH. Studies have shown that ethanaminium is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or acidic conditions . Long-term exposure to ethanaminium in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of ethanaminium vary with different dosages in animal models. At low doses, ethanaminium has been observed to enhance cellular function and promote tissue regeneration . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been identified, indicating that there is a specific dosage range within which ethanaminium exerts its beneficial effects without causing toxicity .
Metabolic Pathways
Ethanaminium is involved in several metabolic pathways, including nitrogen metabolism and amino acid synthesis. It interacts with enzymes such as glutamine synthetase, which catalyzes the formation of gamma-glutamylethanolamide from ethanaminium . This pathway is crucial for the utilization of ethanolamine as a nitrogen source in certain microorganisms. Additionally, ethanaminium can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, ethanaminium is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, ethanaminium can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with other biomolecules. These interactions can affect the localization and accumulation of ethanaminium, influencing its overall activity and function .
Subcellular Localization
Ethanaminium’s subcellular localization is determined by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the endoplasmic reticulum or nucleus, where it exerts its effects . The localization of ethanaminium within the cell can impact its activity and function, as it may interact with different biomolecules in various subcellular environments .
Preparation Methods
Patman compounds can be synthesized through several methods. One common synthetic route involves the reaction of ethanol with ammonia in the presence of a catalyst such as copper-nickel-clay . Another method includes the amination, acylation, and sulfation reactions to produce ethanaminium derivatives . Industrial production often involves controlling reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Patman compounds undergo various chemical reactions, including:
Scientific Research Applications
Patman compounds have numerous scientific research applications:
Comparison with Similar Compounds
Patman compounds can be compared with other ammonium ion derivatives, such as:
Ethanamine: Similar in structure but lacks the additional alkyl or functional groups present in ethanaminium.
Ethanolamine: Contains a hydroxyl group, making it more hydrophilic and reactive in different chemical environments.
Tetraethylammonium: A quaternary ammonium compound with four ethyl groups, used as a phase transfer catalyst.
This compound compounds are unique due to their diverse functional groups and wide range of applications, making them valuable in various scientific and industrial fields.
Properties
IUPAC Name |
2-[(6-hexadecanoylnaphthalen-2-yl)-methylamino]ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(35)30-21-20-29-27-31(23-22-28(29)26-30)33(2)24-25-34(3,4)5;/h20-23,26-27H,6-19,24-25H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEANZWXEJRRYTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)CC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376351 | |
| Record name | patman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87393-54-2 | |
| Record name | patman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Ethanaminium?
A1: Ethanaminium, also known as ethylamine, refers to compounds containing the -CH2-CH2-NH3+ group. This positively charged group arises from the protonation of ethylamine (C2H5NH2).
Q2: Can you provide examples of spectroscopic data used to characterize Ethanaminium derivatives?
A2: Researchers utilize various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) confirms the successful synthesis of N,N-dimethyl-2-[(2-methylacryloyl)oxy] ethanaminium 5-carboxy-2,4-bis benzoate (DMAEMA-PMDPM salt) by identifying characteristic functional groups. [] Additionally, 1H NMR and 13C NMR analyses verify the solid-state structure of 2‐(2‐Ammoniophenylamino)ethanaminium hexachlorostannate(IV) monohydrate. []
Q3: How does the incorporation of a specific Ethanaminium derivative affect the properties of cementitious materials?
A3: Studies show that adding poly(acrylamide-co-(2-(3-carboxyacryloyloxy)-N-(carboxymethyl)-N,N-dimethyl-ethanaminium) (PAC) to cement pastes delays setting time, reduces water demand, and improves compressive strength. These effects are attributed to the polymer's interaction and adsorption behavior with cement particles. [, ]
Q4: How does the length of the glycol linker in bis(β-cyclodextrin)s linked with Ethanaminium affect their inclusion complexation with organic dyes?
A4: The binding ability and selectivity of glycol-bridged bis(β-cyclodextrin)s towards organic dyes, particularly bent, T-shaped, and triangular dyes, are significantly influenced by the linker length. Longer linkers generally lead to increased flexibility and potentially enhance cooperative binding between the cyclodextrin units and the guest molecules. []
Q5: Are there any examples of Ethanaminium derivatives acting as catalysts?
A5: Yes, nano-2-[N',N'-dimethyl-N'-(silica-n-propyl)ethanaminium chloride]-N,N-dimethylaminium bisulfate (nano-[DSPECDA][HSO4]) demonstrates high effectiveness as a heterogeneous catalyst in synthesizing 1-thioamidoalkyl-2-naphthols and tetrahydropyridines. These reactions proceed efficiently under mild, solvent-free conditions, aligning with green chemistry principles. []
Q6: How does the presence of a quaternary ammonium group in an alpha-tocopherol analog impact its bioactivity?
A6: Introduction of a quaternary ammonium group, as seen in 3,4-dihydro-6-hydroxy-N,N,N,2,5,7,8- heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (1a, MDL 73404), increases hydrophilicity (log P = -0.60) compared to alpha-tocopherol. This modification also leads to significant accumulation in heart tissue, contributing to its potency in reducing myocardial infarct size in rats. []
Q7: How does the structure of isoxazole-based compounds relate to their cyclooxygenase (COX) inhibitory activity?
A7: The incorporation of specific moieties in isoxazole-based compounds influences their COX selectivity. For example, compound 8, containing a rhodamine 6G moiety, exhibits selective COX-1 inhibition, whereas compound 17, with a 6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinoline moiety, demonstrates sub-micromolar selective COX-2 inhibition. []
Q8: What is the significance of developing a water-soluble quaternary ammonium analog of alpha-tocopherol?
A8: Creating a water-soluble analog like 3,4-dihydro-6-hydroxy-N,N, N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (compound 1) enhances its bioavailability and allows for intravenous administration. This particular analog demonstrates potent radical scavenging properties, contributing to its efficacy in reducing infarct size during myocardial ischemia/reperfusion. []
Q9: What analytical techniques are used to identify bioactive compounds in natural extracts containing Ethanaminium derivatives?
A9: Liquid chromatography-mass spectrometry (LCMS-MS) is a powerful tool for identifying and characterizing bioactive compounds in complex mixtures. Researchers used this technique to identify 22 bioactive compounds in red algae extract, including an Ethanaminium derivative: (1S)-1-Carboxy-N,N,N-trimethyl-2-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)ethanaminium. []
Q10: How does the choice of substrate influence the study of drug-drug interactions (DDIs) involving the organic cation transporter 2 (OCT2)?
A10: Research using 1-methyl-4phenylpyridinium (MPP), metformin, and N,N,N-trimethyl-2[methyl(7-nitrobenzo[c][l,2,5]oxadiazol-4-yl)amino]ethanaminium iodide (NBD-MTMA) as substrates for OCT2 demonstrates that substrate choice significantly affects the quantitative and qualitative inhibitory interactions with cationic drugs. This highlights the importance of considering substrate-dependent ligand interactions in developing predictive models of DDIs. []
Q11: How do researchers assess the antimicrobial activity of polymerizable Ethanaminium derivatives?
A11: Scientists employ techniques like minimal inhibitory concentration (MIC), minimal bactericidal concentration (MBC) determination, time-kill studies, and methyltetrazolium test assays to evaluate the antibacterial activity and cytotoxicity of novel polymerizable monomers like DMAEMA-PMDPM salt. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


